
Methyl 3-fluorobenzenecarboximidate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluorobenzenecarboximidate;hydrochloride is an organic compound that belongs to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol
Méthodes De Préparation
The synthesis of Methyl 3-fluorobenzenecarboximidate;hydrochloride typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols. This reaction proceeds under acidic conditions, forming the imidate as its hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-fluorobenzenecarboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding esters.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-fluorobenzenecarboximidate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-fluorobenzenecarboximidate;hydrochloride involves its role as an electrophile in various chemical reactions. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Methyl 3-fluorobenzenecarboximidate;hydrochloride can be compared with other carboximidates such as:
- Methyl 3-(trifluoromethyl)benzenecarboximidate hydrochloride
- Methyl 3-chlorobenzenecarboximidate hydrochloride These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and applications. The presence of different substituents like fluorine, chlorine, or trifluoromethyl groups can influence the compound’s stability, reactivity, and potential uses .
Propriétés
Numéro CAS |
133118-49-7 |
|---|---|
Formule moléculaire |
C8H9ClFNO |
Poids moléculaire |
189.61 g/mol |
Nom IUPAC |
methyl 3-fluorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
Clé InChI |
NSFKWJNEGPORNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC(=CC=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


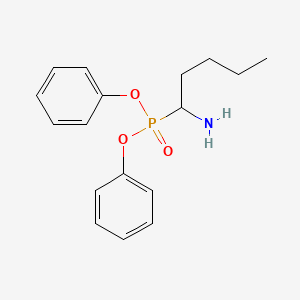
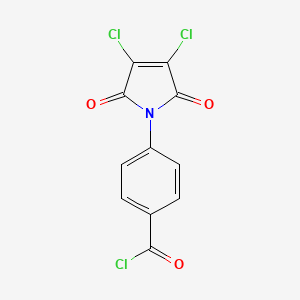
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
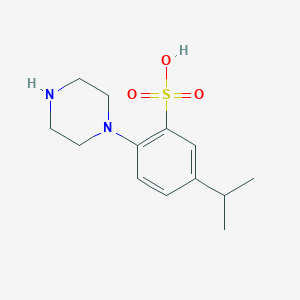
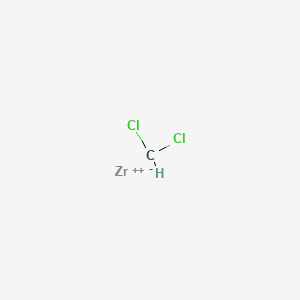

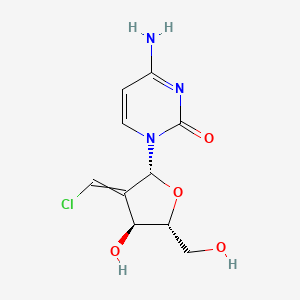
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
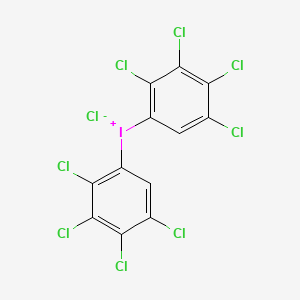
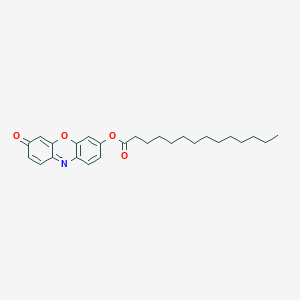

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
